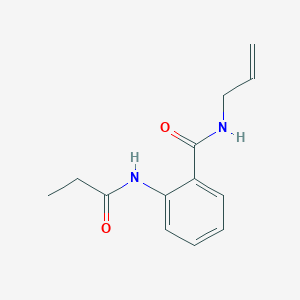![molecular formula C15H20N2O4 B318562 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B318562.png)
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a carbonyl group, and an anilino group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with a suitable carbonyl compound to form the tert-butylamino group.
Introduction of the anilino group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Formation of the butanoic acid backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing production costs. This often includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
化学反応の分析
Types of Reactions
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino and tert-butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid
Uniqueness
3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the tert-butylamino group, which imparts specific steric and electronic properties
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
4-[2-(tert-butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)17-14(21)10-6-4-5-7-11(10)16-12(18)8-9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
InChIキー |
BADZRUILTDGGCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyryl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318479.png)
![N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318480.png)
![N-benzoyl-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318481.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318482.png)

![4-{2-[(Allylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B318484.png)
![N-allyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B318486.png)
![N-allyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B318487.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B318490.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318493.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B318494.png)
![4-[(anilinocarbonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B318497.png)
![N-acetyl-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B318499.png)
![4-tert-butyl-N-{[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B318500.png)
